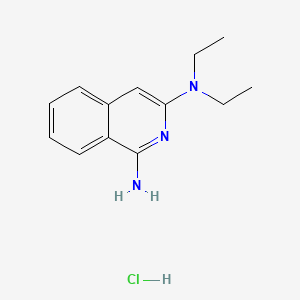![molecular formula C3F8S2 B14675261 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane CAS No. 34880-32-5](/img/structure/B14675261.png)
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms and a disulfanyl group, making it highly reactive and useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of pentafluoroethane with trifluoromethyl disulfide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using distillation and other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane involves its interaction with various molecular targets. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms and the disulfanyl group, which can form strong bonds with other molecules. This reactivity allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity but different structural features.
Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated ethane derivative with fewer fluorine atoms.
Uniqueness
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is unique due to its combination of multiple fluorine atoms and a disulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under harsh conditions.
Propriétés
Numéro CAS |
34880-32-5 |
|---|---|
Formule moléculaire |
C3F8S2 |
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
1,1,1,2,2-pentafluoro-2-(trifluoromethyldisulfanyl)ethane |
InChI |
InChI=1S/C3F8S2/c4-1(5,6)2(7,8)12-13-3(9,10)11 |
Clé InChI |
YTRCIVIVCWSDLV-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)SSC(F)(F)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
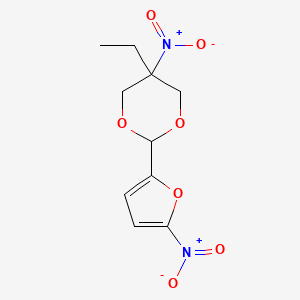
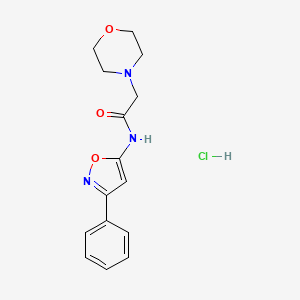


![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
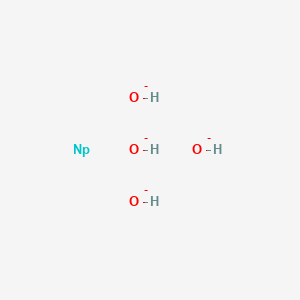
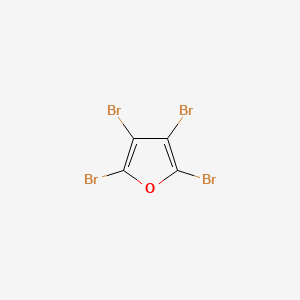
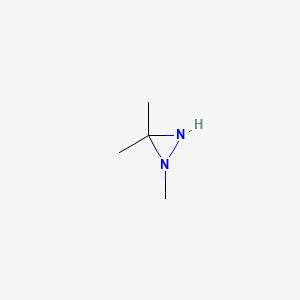
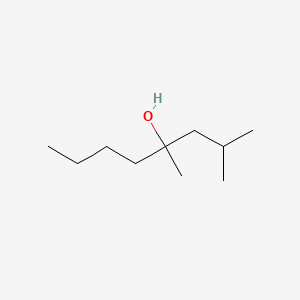
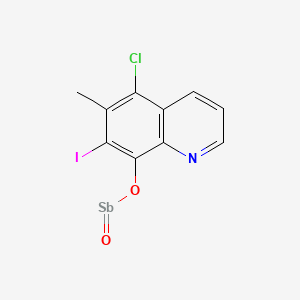
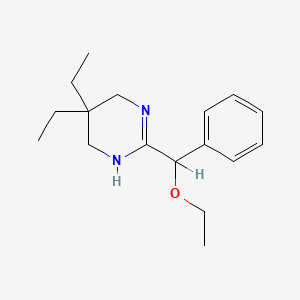
![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
